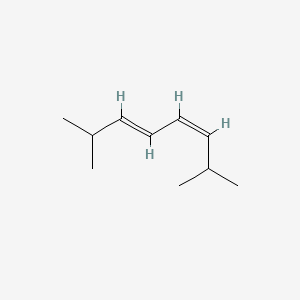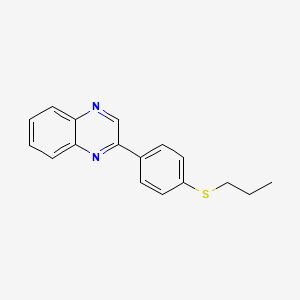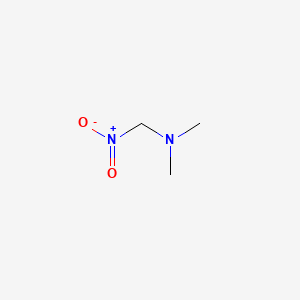
Methanamine, N,N-dimethyl-1-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanamine, N,N-dimethyl-1-nitro- is an organic compound with the molecular formula C₃H₈N₂O₂ and a molecular weight of 104.1078 g/mol . It is characterized by the presence of a nitro group (-NO₂) attached to a methanamine structure, where the nitrogen atom is bonded to two methyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanamine, N,N-dimethyl-1-nitro- typically involves the nitration of N,N-dimethylmethanamine. This process can be carried out using a nitrating agent such as nitric acid (HNO₃) in the presence of a suitable solvent. The reaction conditions often require controlled temperatures to ensure the selective formation of the nitro compound .
Industrial Production Methods
Industrial production methods for Methanamine, N,N-dimethyl-1-nitro- may involve continuous flow processes where the nitration reaction is carried out in a controlled environment to maximize yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
Methanamine, N,N-dimethyl-1-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other nitrogen-containing functional groups.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The compound can participate in nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso compounds or other nitrogen oxides.
Reduction: Formation of N,N-dimethylmethanamine.
Substitution: Formation of various substituted methanamines depending on the nucleophile used.
科学的研究の応用
Methanamine, N,N-dimethyl-1-nitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of Methanamine, N,N-dimethyl-1-nitro- involves its interaction with molecular targets through its nitro group. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, including enzyme inhibition or activation .
類似化合物との比較
Similar Compounds
Methanamine, N-methyl-N-nitro-: Similar structure but with one less methyl group.
Methanamine, 1,1-dimethoxy-N,N-dimethyl-: Contains methoxy groups instead of a nitro group.
N,N-dimethyl-1-(4-nitrophenyl)methanamine: Contains a phenyl group attached to the methanamine structure.
Uniqueness
Methanamine, N,N-dimethyl-1-nitro- is unique due to its specific combination of a nitro group and a dimethylmethanamine structure.
特性
CAS番号 |
53915-73-4 |
|---|---|
分子式 |
C3H8N2O2 |
分子量 |
104.11 g/mol |
IUPAC名 |
N,N-dimethyl-1-nitromethanamine |
InChI |
InChI=1S/C3H8N2O2/c1-4(2)3-5(6)7/h3H2,1-2H3 |
InChIキー |
ULKKJABSEJBPSO-UHFFFAOYSA-N |
正規SMILES |
CN(C)C[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methanone, (4-hydroxyphenyl)[2-(phenylmethyl)-3-benzofuranyl]-](/img/structure/B14641713.png)

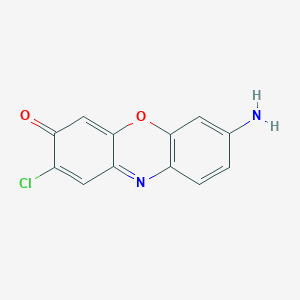
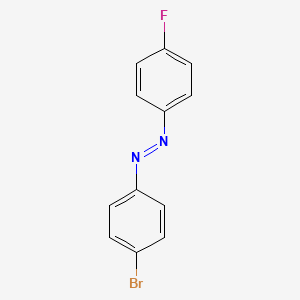
![{(E)-[(4-Fluorophenyl)imino][(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14641735.png)



![7-(3-Oxo-6-oxabicyclo[3.1.0]hexan-2-yl)hept-5-enoic acid](/img/structure/B14641766.png)


